tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is a chemical compound with the molecular formula C8H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of 2-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (2-chlorothiazol-5-yl)carbamate
- 2-chloro-5-hydroxymethylthiazole
Uniqueness
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable compound for various applications .
Biological Activity
Tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring and a carbamate group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁ClN₂O₂S. The presence of the thiazole ring—comprising both sulfur and nitrogen—contributes to its reactivity and biological properties. The compound's structure can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₈H₁₁ClN₂O₂S |
Molecular Weight | 206.70 g/mol |
Structural Features | Thiazole ring, tert-butyl carbamate |
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor is another area of interest. Thiazole-containing compounds have been studied for their ability to inhibit enzymes such as:
- Cholinesterases : Inhibition can lead to increased levels of acetylcholine, which may enhance neurotransmission.
- Proteases : These enzymes are crucial for various biological processes, including protein digestion and cell signaling.
Study on Related Compounds
A study focused on thiazole derivatives demonstrated that modifications in the thiazole ring could significantly impact biological activity. For example:
- Compound A : Exhibited strong antibacterial activity with an IC50 value of 5 µM.
- Compound B : Showed moderate antifungal properties with an IC50 value of 20 µM.
Although direct data on this compound is sparse, these findings suggest that similar modifications may yield effective bioactive compounds.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity trends among thiazole derivatives:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C₉H₁₁ClN₂O₃S | Antimicrobial |
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester | C₁₅H₂₄ClN₃O₂S | Broad-spectrum antibacterial activity |
tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate | C₁₈H₂₃N₃O₂S | Moderate antifungal |
Properties
IUPAC Name |
tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJOXKLVNYGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416712-48-5 | |
Record name | tert-butyl N-[(2-chloro-1,3-thiazol-5-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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